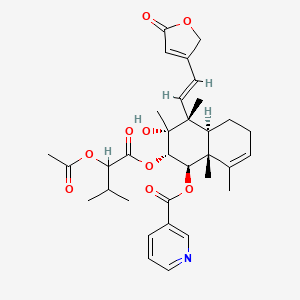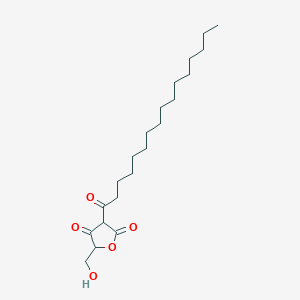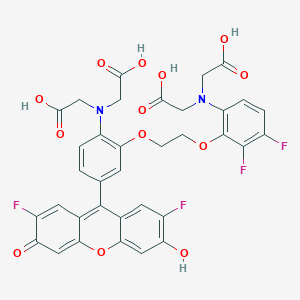
CDP-ascarylose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CDP-ascarylose is a pyrimidine nucleotide-sugar.
科学的研究の応用
Biosynthesis and Characterization
Biosynthesis Process : CDP-ascarylose (CDP-3,6-dideoxy-L-arabino-hexose) is synthesized through a series of enzymatic reactions, starting with the conversion of alpha-D-glucose-1-phosphate to CDP-D-glucose. This process involves multiple enzymes, such as cytidylyltransferase and dehydratase, to produce the 3,6-dideoxyhexose structure characteristic of CDP-ascarylose (Thorson, Kelly, & Liu, 1994).
Enzymatic Function and Structure : Detailed studies have been conducted on the enzymes involved in CDP-ascarylose biosynthesis. For example, CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and its reductase (E3) are key enzymes in the pathway. E1 is a pyridoxamine 5'-phosphate dependent iron-sulfur protein, and E3 is an NADH dependent plant type [2Fe-2S] containing flavoenzyme. These enzymes' redox properties have been extensively analyzed to understand their roles in the biosynthesis of ascarylose (Burns, Pieper, Liu, & Stankovich, 1996).
Role in Lipopolysaccharides and Antigenicity
Presence in Lipopolysaccharides : CDP-ascarylose is a component of the lipopolysaccharides (LPS) of certain gram-negative bacteria, such as Yersinia pseudotuberculosis. The LPS containing these 3,6-dideoxyhexoses are crucial for bacterial antigenicity and serological specificity, playing a significant role in the organism's pathogenicity (Thorson, Lo, Ploux, He, & Liu, 1994).
Antigenic Determinants : These dideoxyhexoses, including ascarylose, are dominant antigenic determinants in the LPS of gram-negative bacteria. Understanding their biosynthesis is key to grasping the genetic and biochemical basis of serotype variations and antigenic differences among bacterial species (Liu & Thorson, 1994).
Genetic and Molecular Insights
Genetic Analysis : The genetic aspects of CDP-ascarylose biosynthesis have been explored. Cloning and sequencing of genes involved in its biosynthesis, such as ascA, have provided insights into the molecular mechanisms and evolution of these biosynthetic pathways. This knowledge is instrumental in understanding the diversity and complexity of bacterial cell wall components (Lo, Miller, Lei, Thorson, Liu, & Schottel, 1994).
Enzymatic Mechanisms : The enzymatic mechanisms of the CDP-ascarylose biosynthesis pathway have been studied to identify critical amino acids and structural components responsible for enzyme function. This includes the analysis of enzyme cofactors and the role of specific amino acid residues in catalysis (Ploux, Lei, Vatanen, & Liu, 1995).
Implications for Antibiotic Development
- Potential in Drug Development : Understanding the structure and function of enzymes involved in CDP-ascarylose biosynthesis can aid in developing inhibitors targeting these enzymes. This could be pivotal in creating new antibiotics or treatments against gram-negative bacterial infections (Smith, Szu, Bui, Liu, & Tsai, 2008).
特性
製品名 |
CDP-ascarylose |
|---|---|
分子式 |
C15H25N3O14P2 |
分子量 |
533.32 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8+,9+,11+,12+,13+,14+/m0/s1 |
InChIキー |
JHEDABDMLBOYRG-FQTMVLHBSA-N |
異性体SMILES |
C[C@H]1[C@@H](C[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |
正規SMILES |
CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



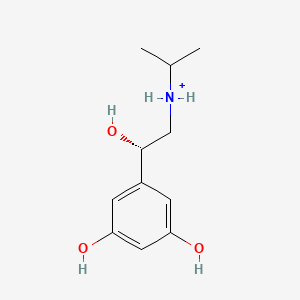

![(15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263410.png)
![1-octadecanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263411.png)
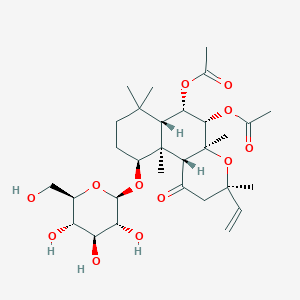

![N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine](/img/structure/B1263415.png)
